Nitrite-ionophore i
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Overview
Description
Nitrite-ionophore I, also known as cyanoaqua-cobyrinic acid heptakis (2-phenylethyl ester), is a specialized compound used primarily in the field of analytical chemistry. It is a type of ionophore, which means it facilitates the transport of specific ions across lipid membranes. This compound is particularly effective in the selective detection of nitrite ions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitrite-ionophore I involves several steps, starting with the preparation of the cobyrinic acid core. This core is then esterified with 2-phenylethyl groups. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the ester bonds. The process often involves the use of catalysts to speed up the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors that can maintain the necessary conditions for the synthesis. The process involves continuous monitoring and adjustment of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Nitrite-ionophore I undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might produce a more oxidized form of the ionophore, while reduction could yield a more reduced form
Scientific Research Applications
Chemistry
In chemistry, nitrite-ionophore I is used in the development of ion-selective electrodes, which are crucial for the detection and measurement of nitrite ions in various samples. These electrodes are used in environmental monitoring, food safety testing, and industrial processes.
Biology
In biological research, this compound helps in studying the role of nitrite ions in cellular processes. It is used in experiments to understand how nitrite ions affect cellular metabolism and signaling pathways.
Medicine
In medicine, this compound is explored for its potential in diagnostic applications. It can be used to develop sensors that detect nitrite levels in biological fluids, which can be indicative of certain medical conditions.
Industry
Industrially, this compound is used in the production of sensors and analytical devices. These devices are employed in various sectors, including environmental monitoring, food safety, and chemical manufacturing.
Mechanism of Action
Nitrite-ionophore I functions by selectively binding to nitrite ions and facilitating their transport across lipid membranes. This process involves the formation of a complex between the ionophore and the nitrite ion, which is then transported through the membrane. The molecular targets include nitrite ions, and the pathways involved are those related to ion transport and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- Nitrite-ionophore II
- Nitrite-ionophore III
- Nitrite-ionophore VI
Uniqueness
Compared to other similar compounds, nitrite-ionophore I is unique in its high selectivity and efficiency in transporting nitrite ions. Its specific structure allows for a strong and selective binding to nitrite ions, making it more effective in applications requiring precise detection and measurement of these ions.
Conclusion
This compound is a versatile and valuable compound in various scientific and industrial fields. Its ability to selectively transport nitrite ions makes it essential in the development of analytical devices and sensors. The compound’s unique properties and effectiveness set it apart from other similar ionophores, highlighting its importance in research and industry.
Properties
Molecular Formula |
C102H118ClCoN5O19 |
---|---|
Molecular Weight |
1812.4 g/mol |
IUPAC Name |
cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate |
InChI |
InChI=1S/C101H116N4O14.CN.ClHO4.Co.H2O/c1-70-92-80(45-48-86(107)114-60-52-73-32-18-10-19-33-73)97(3,4)84(103-92)67-83-79(44-47-85(106)113-59-51-72-30-16-9-17-31-72)99(6,68-90(111)118-64-56-77-40-26-14-27-41-77)95(102-83)71(2)93-81(46-49-87(108)115-61-53-74-34-20-11-21-35-74)100(7,69-91(112)119-65-57-78-42-28-15-29-43-78)101(8,105-93)96-82(66-89(110)117-63-55-76-38-24-13-25-39-76)98(5,94(70)104-96)58-50-88(109)116-62-54-75-36-22-12-23-37-75;1-2;2-1(3,4)5;;/h9-43,67,79-82,96,102H,44-66,68-69H2,1-8H3;;(H,2,3,4,5);;1H2/q;-1;;+2;/p-1/b83-67-,92-70-,95-71-;;;;/t79-,80-,81-,82+,96?,98-,99+,100+,101+;;;;/m1..../s1 |
InChI Key |
UONHCVYLDTWLAR-JXHUONGFSA-M |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](/C(=C/C3=N/C(=C(\C4=NC([C@@H]([C@@]4(C)CCC(=O)OCCC5=CC=CC=C5)CC(=O)OCCC6=CC=CC=C6)[C@]7([C@@]([C@@H](C1=N7)CCC(=O)OCCC8=CC=CC=C8)(C)CC(=O)OCCC9=CC=CC=C9)C)/C)/[C@H](C3(C)C)CCC(=O)OCCC1=CC=CC=C1)/N2)CCC(=O)OCCC1=CC=CC=C1)(C)CC(=O)OCCC1=CC=CC=C1.[C-]#N.O.[O-]Cl(=O)(=O)=O.[Co+2] |
Canonical SMILES |
CC1=C2C(C(C(=N2)C=C3C(C(C(=C(C4=NC(C5C(C(C1=N5)(C)CCC(=O)OCCC6=CC=CC=C6)CC(=O)OCCC7=CC=CC=C7)(C(C4CCC(=O)OCCC8=CC=CC=C8)(C)CC(=O)OCCC9=CC=CC=C9)C)C)N3)(C)CC(=O)OCCC1=CC=CC=C1)CCC(=O)OCCC1=CC=CC=C1)(C)C)CCC(=O)OCCC1=CC=CC=C1.[C-]#N.O.[O-]Cl(=O)(=O)=O.[Co+2] |
Origin of Product |
United States |
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